2-[(R)-2-Pyrrolidinyl]indan-2-ol
Description
Significance of Chiral Amino Alcohol Scaffolds in Organic Transformations
Chiral amino alcohols are a privileged class of compounds in organic chemistry, primarily due to their bifunctional nature. The presence of both a basic amino group and an acidic hydroxyl group allows for multiple points of interaction with substrates and reagents, facilitating highly organized transition states. This dual functionality is critical in asymmetric catalysis, where precise control over the spatial arrangement of reactants is necessary to induce enantioselectivity. These scaffolds are integral to the synthesis of a wide array of pharmaceuticals, agrochemicals, and natural products, where specific stereoisomers are often responsible for the desired biological activity. chemrxiv.org
Overview of Pyrrolidine (B122466) and Indanol Motifs as Chiral Ligands and Auxiliaries
The pyrrolidine ring, a five-membered saturated heterocycle containing nitrogen, is a ubiquitous feature in many successful chiral catalysts and auxiliaries. Its conformational rigidity and the stereogenic center at the 2-position, as seen in the renowned organocyst (S)-proline, provide a well-defined chiral environment. This structural element is instrumental in creating a sterically hindered yet reactive pocket that can effectively shield one face of a prochiral substrate, directing the approach of a reactant to the opposite face.
Similarly, the indanol moiety, a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered ring containing a hydroxyl group, offers a rigid scaffold that can effectively influence the stereochemical outcome of a reaction. The steric bulk and the electronic properties of the aromatic ring play a crucial role in establishing facial selectivity. The combination of these two motifs in 2-[(R)-2-Pyrrolidinyl]indan-2-ol is anticipated to create a synergistic effect, enhancing both reactivity and stereoselectivity.
Historical Context and Evolution of Chiral Amine-Alcohol Catalysis
The field of chiral amine-alcohol catalysis has a rich history, with early examples dating back to the pioneering work on cinchona alkaloids in the 1960s. These naturally occurring compounds, which feature both amine and alcohol functionalities, demonstrated the potential of this class of molecules to catalyze enantioselective reactions. Over the decades, this concept has evolved significantly, moving from the use of stoichiometric amounts of chiral reagents to the development of highly efficient catalytic systems. The progression has been marked by a deeper understanding of reaction mechanisms and the rational design of new catalysts with improved activity and selectivity. The development of synthetic chiral amino alcohols has allowed for greater modularity and fine-tuning of the catalyst structure to suit specific transformations.
Stereochemical Importance of this compound Structure
The specific stereochemistry of this compound is of paramount importance to its function as a chiral ligand or auxiliary. The "(R)" designation at the 2-position of the pyrrolidine ring defines a specific absolute configuration, which in turn dictates the three-dimensional arrangement of the entire molecule. This fixed stereocenter is the primary source of chirality and is responsible for inducing asymmetry in a chemical transformation. The relative orientation of the pyrrolidinyl group and the hydroxyl group on the indanol backbone creates a unique chiral pocket. The interplay of steric hindrance from the bulky indanyl group and the coordinating ability of the nitrogen and oxygen atoms is expected to create a highly organized transition state, leading to predictable and high levels of enantioselectivity.
Scope and Research Focus on this compound
The research focus on this compound is centered on its potential applications as a chiral ligand in metal-catalyzed reactions and as an organocyst in its own right. Investigations are likely to explore its efficacy in a range of asymmetric transformations, including but not limited to, aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. Key research questions would involve elucidating the mechanism by which it transfers chiral information, optimizing reaction conditions to maximize enantiomeric excess, and exploring the substrate scope to determine the generality of its application. The synthesis of this specific compound and its derivatives, along with detailed characterization of its catalytic activity, forms the core of the research efforts in this area.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2R)-pyrrolidin-2-yl]-1,3-dihydroinden-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-13(12-6-3-7-14-12)8-10-4-1-2-5-11(10)9-13/h1-2,4-5,12,14-15H,3,6-9H2/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGOZZJUJJGCGF-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2(CC3=CC=CC=C3C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2(CC3=CC=CC=C3C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Aspects and Chirality Control in 2 R 2 Pyrrolidinyl Indan 2 Ol Systems
Absolute Configuration Determination and Validation
The absolute configuration of a chiral auxiliary is the bedrock upon which its application in stereoselective synthesis is built. For 2-[(R)-2-Pyrrolidinyl]indan-2-ol, the "(R)" designation at the C2 position of the pyrrolidine (B122466) ring is of primary importance. The determination and validation of this configuration are typically achieved through a combination of spectroscopic and crystallographic techniques.
In the absence of direct crystallographic data for the title compound, its absolute configuration is often inferred from its synthesis from a chiral precursor of known configuration. For instance, the synthesis of chiral pyrrolidine-based organocatalysts frequently starts from naturally occurring amino acids like L-proline or D-proline, which have well-established stereochemistry. beilstein-journals.org Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) in the form of Mosher's ester analysis or by comparison with structurally related compounds with known configurations, can also provide strong evidence for the assigned stereochemistry.
Conformational Analysis and Stereochemical Rigidity
The efficacy of a chiral auxiliary is intimately linked to its conformational rigidity. A well-defined and stable conformation minimizes the number of competing transition states in a reaction, leading to higher stereoselectivity. The this compound system possesses two key structural units that contribute to its conformational behavior: the indanol framework and the pyrrolidine ring.
The indane scaffold is a bicyclic system that imparts significant rigidity. The fusion of the benzene (B151609) ring with the five-membered ring restricts conformational freedom. The pyrrolidine ring, while inherently more flexible than a six-membered ring, can adopt distinct envelope or twist conformations. frontiersin.org In N-acylated pyrrolidine derivatives, the puckering of the ring (Cγ-endo or Cγ-exo) is a critical conformational feature that influences the orientation of substituents and, consequently, the steric environment around a catalytic center. frontiersin.org
NMR spectroscopy is a powerful tool for studying the conformational isomers of pyrrolidine-containing molecules. frontiersin.orgnih.gov Variable temperature NMR experiments can reveal the energy barriers between different conformers, while Nuclear Overhauser Effect (NOE) studies provide information about the through-space proximity of protons, allowing for the elucidation of the preferred solution-state conformation. In the case of this compound, the intramolecular hydrogen bond between the hydroxyl group of the indanol and the nitrogen atom of the pyrrolidine ring is expected to play a crucial role in locking the molecule into a more rigid, predictable conformation. This chelation effect is a common feature in chiral 1,2-amino alcohols and is often responsible for their success in asymmetric catalysis.
Factors Influencing Enantioselectivity and Diastereoselectivity
The ability of a chiral auxiliary to control the stereochemical outcome of a reaction is governed by a complex interplay of steric and electronic factors. In systems derived from this compound, these factors dictate the facial selectivity of the approach of a reactant to the substrate-auxiliary complex.
The electronic properties of both the substrate and the chiral auxiliary can significantly influence the enantioselectivity of a transformation. In reactions involving derivatives of this compound, the nucleophilicity of the pyrrolidine nitrogen and the Lewis acidity of any metal coordinated to the amino alcohol can be modulated by the electronic nature of the substituents on the indanol ring or the pyrrolidine nitrogen.
For example, in asymmetric additions to aldehydes, the electronic nature of the aldehyde's substituent can affect the reaction rate and selectivity. Electron-withdrawing groups on the aldehyde can enhance its reactivity, while bulky electron-donating groups may decrease it. The compatibility of the chiral auxiliary with a wide range of substrates is a key measure of its utility. While specific data for this compound is limited, studies on related chiral amino alcohol ligands show that high enantioselectivities can be achieved for a variety of aromatic and aliphatic aldehydes.
Table 1: Representative Substrate Scope in Asymmetric Additions using Chiral Amino Alcohol Ligands
| Entry | Substrate (Aldehyde) | Product | Enantiomeric Excess (% ee) |
| 1 | Benzaldehyde | 1-Phenyl-1-propanol | 92 |
| 2 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-1-propanol | 95 |
| 3 | 2-Naphthaldehyde | 1-(Naphthalen-2-yl)-1-propanol | 90 |
| 4 | Cinnamaldehyde | 1-Phenyl-1-penten-3-ol | 88 |
| 5 | Cyclohexanecarboxaldehyde | 1-Cyclohexyl-1-propanol | 85 |
This table is illustrative and based on data for analogous chiral amino alcohol ligands, not specifically this compound.
Steric hindrance is arguably one of the most critical factors in achieving high stereoselectivity. researchgate.netnih.gov The chiral auxiliary creates a three-dimensional pocket around the reaction center, and the steric bulk of the auxiliary's substituents effectively blocks one face of the substrate from attack. In the case of this compound, the rigid indanol moiety provides a well-defined steric environment. The fusion of the aromatic and cyclopentyl rings creates a "chiral wall" that directs the incoming reagent to the less hindered face of the reactive intermediate.
The substituent at the C2 position of the pyrrolidine ring also plays a crucial role. The (R)-configuration of this stereocenter orients any substituent on the pyrrolidine in a specific spatial direction, further defining the chiral pocket. The interplay between the steric demands of the indanol backbone and the pyrrolidine substituent is key to inducing high levels of asymmetry.
Table 2: Effect of Steric Hindrance on Enantioselectivity in a Model Reaction
| Entry | Chiral Auxiliary Substituent (on Indanol) | Product Enantiomeric Excess (% ee) |
| 1 | H | 75 |
| 2 | Methyl | 85 |
| 3 | Phenyl | 92 |
| 4 | tert-Butyl | 96 |
This table is a conceptual representation of the expected trend based on principles of steric hindrance in asymmetric catalysis and data from related systems. researchgate.net
Role of Chiral Auxiliaries Derived from Indanols in Stereocontrol
Chiral auxiliaries derived from the indanol scaffold have proven to be highly effective in a variety of asymmetric transformations. researchgate.net The rigid framework of the indane ring system, combined with the stereodirecting influence of the amino and hydroxyl groups, provides a powerful platform for stereocontrol. These auxiliaries are temporarily attached to a substrate, guiding the stereochemical course of a reaction, and are then cleaved to yield the desired enantiomerically enriched product. wikipedia.orgwilliams.edu
Derivatives of 2-aminoindanols have been successfully employed as chiral auxiliaries in asymmetric alkylations, aldol (B89426) reactions, and Diels-Alder reactions. For instance, when acylated on the nitrogen atom, these auxiliaries can form chiral enolates that react with electrophiles with high diastereoselectivity. The choice of Lewis acid and reaction conditions can often be used to tune the outcome, favoring the formation of either the "syn" or "anti" aldol product. scielo.org.mx
The predictable stereochemical outcome and the often high levels of diastereoselectivity achieved with indanol-derived auxiliaries make them valuable tools for the synthesis of complex chiral molecules. The ability to recover and reuse the chiral auxiliary after the reaction is also an important consideration in terms of efficiency and cost-effectiveness. The this compound system, by combining the established advantages of both the pyrrolidine and indanol motifs, holds significant promise as a versatile and effective chiral auxiliary in asymmetric synthesis.
Applications in Asymmetric Catalysis and Organic Transformations Mediated by 2 R 2 Pyrrolidinyl Indan 2 Ol Analogues
Organocatalytic Applications
Analogues of 2-[(R)-2-pyrrolidinyl]indan-2-ol have emerged as powerful organocatalysts, facilitating a variety of enantioselective carbon-carbon bond-forming reactions. These catalysts typically operate via enamine or iminium ion intermediates, mimicking the function of natural enzymes.
The asymmetric aldol (B89426) reaction is a fundamental method for constructing carbon-carbon bonds in a stereocontrolled manner. researchgate.net Pyrrolidine-based organocatalysts, particularly those derived from proline, have been instrumental in the development of direct asymmetric aldol reactions. nih.gov Analogues of this compound, which incorporate a prolinamide or a related structure, have been successfully employed in these transformations. For instance, chiral L-prolinamides have been shown to be effective organocatalysts for both intermolecular and intramolecular aldol reactions. researchgate.net The use of bifunctional organocatalysts, where one part of the molecule activates the nucleophile and another activates the electrophile, has been a particularly successful strategy. mdpi.com
| Catalyst Type | Reactants | Diastereoselectivity (dr) | Enantioselectivity (ee) | Reference |
| Chiral L-prolinamide | Ketone and Aldehyde | High | High | researchgate.net |
| Bifunctional Prolinamide | Aldehyde and Acetone | Not specified | up to 97% | nih.gov |
| Aziridine-based Imines | Aromatic Aldehydes and Acetone/Cyclohexanone (B45756) | Not specified | up to 99% | mdpi.com |
The asymmetric Michael addition is another key carbon-carbon bond-forming reaction where pyrrolidine-based organocatalysts have shown great utility. These catalysts facilitate the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. Chiral cis-2,5-disubstituted pyrrolidine (B122466) organocatalysts have been synthesized and successfully applied in the enantioselective Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes, achieving excellent yields and enantioselectivities. rsc.org Furthermore, prolinamide derivatives have been designed to catalyze the Michael addition of aldehydes to nitroalkenes, with the catalyst's functional groups playing a crucial role in stereocontrol through hydrogen bonding. mdpi.com
| Catalyst Type | Reactants | Yield | Enantioselectivity (ee) | Reference |
| Chiral cis-2,5-disubstituted pyrrolidine | Nitromethane and α,β-unsaturated aldehydes | up to 91% | >99% | rsc.org |
| D-prolinamide derivatives | Aldehydes and β-nitroalkenes | Not specified | Not specified | mdpi.com |
The Diels-Alder reaction is a powerful tool for the synthesis of six-membered rings. organic-chemistry.org The development of asymmetric variants of this reaction using organocatalysts has been an area of intense research. While 2-pyrones are often reluctant dienes in Diels-Alder reactions due to their aromatic character, bifunctional organocatalysts derived from cinchona alkaloids have been shown to effectively catalyze their reaction with electron-deficient dienophiles. nih.gov These catalysts can simultaneously activate both the diene and the dienophile through hydrogen bonding interactions. nih.gov Jørgensen-Hayashi-type catalysts, which are diarylprolinol silyl (B83357) ethers, can convert α,β-unsaturated aldehydes into chiral dienamines that participate in asymmetric Diels-Alder reactions with pyrones, yielding optically active bicyclic lactones with high diastereo- and enantiocontrol. rsc.org
| Catalyst Type | Reactants | Diastereoselectivity (dr) | Enantioselectivity (ee) | Reference |
| Jørgensen-Hayashi-type catalyst | α,β-unsaturated aldehydes and coumalates | Good to excellent | up to 99% | rsc.org |
| Cinchona alkaloid derivative | 2-pyrones and N-alkylmaleimides | up to 93:7 | up to 91% | nih.gov |
Beyond aldol, Michael, and Diels-Alder reactions, analogues of this compound are involved in other important enantioselective carbon-carbon bond-forming transformations. For instance, a novel strategy for the synthesis of chiral indolines involves the enantioselective radical alkylation of C(sp³)–H bonds, a reaction catalyzed by a cobalt(II) complex with a specifically designed porphyrin-type ligand. researchgate.net This method allows for the formation of a C-C bond between two sp³-hybridized carbons with high stereoselectivity. researchgate.net Additionally, cinchona alkaloids have been utilized as organocatalysts for the reaction of isatin (B1672199) imines with nitroalkanes, providing access to optically active 3-substituted-3-amino-2-oxindoles. researchgate.net
Metal-Catalyzed Asymmetric Reactions
The pyrrolidine scaffold is not only a key element in organocatalysis but also serves as a valuable ligand for transition metals in a wide array of asymmetric catalytic reactions. The nitrogen atom of the pyrrolidine ring can coordinate to a metal center, and the chiral environment provided by the rest of the ligand framework directs the stereochemical outcome of the reaction.
The design of chiral ligands is central to the field of asymmetric metal catalysis. Analogues of this compound serve as a template for the development of new ligands for various transition metals. For example, chiral amines can be synthesized through the copper-catalyzed reductive coupling of 2-azadienes and ketones, leading to 1,2-amino tertiary alcohols with vicinal stereogenic centers. nih.gov In this process, a chiral phosphine (B1218219) ligand, Ph-BPE, was found to be particularly effective. nih.gov
Furthermore, copper-catalyzed enantioselective cyclizative aminoboration reactions have been developed for the synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines. nih.gov These reactions utilize a copper catalyst in conjunction with a chiral bisphosphine ligand, (S,S)-Ph-BPE, to achieve high yields and excellent enantioselectivities. nih.gov The design of these ligands is crucial for creating a chiral pocket around the metal center that dictates the facial selectivity of the reaction. The versatility of the pyrrolidine framework allows for the synthesis of a diverse range of derivatives to be used as ligands in metal-catalyzed reactions. rsc.org
| Metal | Ligand Type | Reaction | Enantioselectivity (ee) | Reference |
| Copper | Chiral phosphine (Ph-BPE) | Reductive coupling of 2-azadienes and ketones | >99:1 er | nih.gov |
| Copper | Chiral bisphosphine ((S,S)-Ph-BPE) | Cyclizative aminoboration | up to 99% | nih.gov |
| Zinc(II) | Aziridine-derived imines | Asymmetric aldol reaction | up to 98% | mdpi.com |
| Silver(I) | Terpyridine and Naproxen | Not specified | Not specified | nih.gov |
| Zinc(II) / Cadmium(II) | MOF | Multi-component synthesis of pyridines | Not applicable | nih.gov |
Asymmetric Hydrogenation Reactions
Asymmetric hydrogenation is a fundamental and highly atom-economical method for the synthesis of enantiomerically enriched alcohols and amines, which are valuable building blocks for pharmaceuticals and agrochemicals. nih.govnih.gov The effectiveness of this transformation heavily relies on the design of the chiral ligand that coordinates with the metal center, typically ruthenium, rhodium, or iridium, to create a chiral environment for the reaction.
Analogues of this compound, which fall into the category of chiral 1,2-amino alcohols, are excellent candidates for ligands in asymmetric hydrogenation. The nitrogen atom of the pyrrolidine ring and the oxygen atom of the hydroxyl group can coordinate to a metal center, forming a stable chelate that influences the stereochemical outcome of the hydrogenation.
For instance, the development of chiral diphosphine/1,2-diamine-Ru(II) complexes has led to the rapid and productive enantioselective hydrogenation of simple ketones. nih.gov Similarly, cinchona alkaloid-derived NNP ligands have been successfully employed in the ruthenium-catalyzed asymmetric hydrogenation of a wide array of aromatic and heteroaromatic ketones, achieving excellent enantioselectivities (up to 99.9% ee). nih.gov These systems highlight the potential of chiral amino alcohol scaffolds in creating highly effective hydrogenation catalysts. Iridium catalysts bearing P,N,O-type ligands derived from amino alcohols have also shown high efficiency in the asymmetric hydrogenation of prochiral ketones. nih.gov While direct studies on this compound derived ligands in this specific context are emerging, the principles established with analogous structures underscore their significant potential.
Asymmetric Alkylation Reactions
Asymmetric alkylation reactions are a cornerstone of carbon-carbon bond formation in organic synthesis. Organocatalysis, which utilizes small organic molecules to catalyze reactions, has emerged as a powerful strategy for these transformations, often proceeding with high enantioselectivity. Proline and its derivatives are among the most successful organocatalysts, and analogues of this compound, which incorporate a proline-like structure, have proven effective.
A notable example is the work by Nájera and colleagues, who prepared novel prolinamides derived from (1S,2R)-cis-1-aminoindan-2-ol, a diastereomer of the parent amine of the title compound. nih.gov These prolinamides and their corresponding thioamides were evaluated as organocatalysts in enantioselective solvent-free intermolecular and intramolecular aldol reactions, a key type of α-alkylation of carbonyl compounds. nih.gov The thioamide derivative, in particular, demonstrated good performance at low catalyst loading. nih.gov These catalysts operate through an enamine-based mechanism, where the pyrrolidine moiety of the catalyst reacts with a ketone or aldehyde to form a chiral enamine intermediate, which then attacks the electrophile with high stereocontrol. nih.gov
The structural rigidity of the indane backbone combined with the chirality of the pyrrolidine ring and the amino alcohol functionality creates a well-defined chiral pocket that directs the approach of the electrophile, leading to high enantioselectivity.
Table 1: Asymmetric Aldol Reaction of Acetone with Aromatic Aldehydes Catalyzed by a Prolinamide Derived from (1S,2R)-cis-1-aminoindan-2-ol nih.gov
| Entry | Aldehyde | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 5 | 24 | 95 | 70 |
| 2 | 4-Nitrobenzaldehyde | 5 | 6 | 98 | 85 |
| 3 | 4-Chlorobenzaldehyde | 5 | 24 | 96 | 72 |
| 4 | 2-Naphthaldehyde | 5 | 48 | 90 | 65 |
Asymmetric Propargylation Reactions
The introduction of a propargyl group into organic molecules provides a versatile handle for further synthetic transformations, making the asymmetric propargylation of aldehydes and ketones a valuable reaction. researchgate.neturfu.ru This reaction leads to the formation of chiral homopropargylic alcohols, which are important building blocks in the synthesis of natural products and biologically active compounds. urfu.ru
Achieving high enantioselectivity in these reactions is challenging but can be accomplished through the use of chiral catalysts. researchgate.net Analogues of this compound can serve as chiral ligands or organocatalysts in these transformations. For example, new chiral Lewis bases have been designed and have shown excellent catalytic ability in the asymmetric propargylation of aromatic and α,β-unsaturated aldehydes, achieving enantiomeric excesses (ee) up to 98%. urfu.ru The mechanism often involves the formation of a chiral metal-acetylide or a chiral enamine/iminium ion intermediate that directs the stereochemical outcome of the reaction.
While direct reports on the use of this compound derivatives in propargylation are not extensive, the success of other chiral amino alcohols and proline-based catalysts suggests their potential utility in this area. researchgate.netresearchgate.net
Bifunctional Catalysis Employing this compound Derivatives
Bifunctional catalysis, where two functional groups within a single catalyst molecule work in concert to activate both the nucleophile and the electrophile, is a powerful strategy for enhancing reactivity and selectivity. Derivatives of this compound are well-suited for this role, as they possess both a basic nitrogen atom (Lewis base) in the pyrrolidine ring and an acidic hydroxyl group (Brønsted acid).
This bifunctional nature has been effectively harnessed in asymmetric Michael additions. For instance, chiral pyrrolidinyl-sulfamide derivatives have been developed as highly efficient bifunctional organocatalysts for the direct Michael addition of cyclohexanone to various nitroalkenes. rsc.org In this system, the pyrrolidine nitrogen activates the ketone by forming an enamine, while the sulfamide (B24259) N-H group activates the nitroalkene through hydrogen bonding. This dual activation within a defined chiral environment leads to high yields and excellent stereoselectivities. rsc.orgnih.gov
The synergistic action of the acidic and basic sites in these catalysts mimics the strategy employed by enzymes, leading to significant rate acceleration and precise stereocontrol. The rigid indane scaffold helps to maintain the optimal orientation of the two functional groups for cooperative catalysis.
Table 2: Asymmetric Michael Addition of Cyclohexanone to Nitroolefins Catalyzed by a Pyrrolidinyl-Sulfamide Derivative rsc.org
| Entry | Nitroolefin | Yield (%) | dr (syn/anti) | ee (syn) (%) |
| 1 | β-Nitrostyrene | 98 | 99/1 | 95 |
| 2 | (E)-1-(4-Nitrophenyl)-2-nitroethene | 99 | 99/1 | 94 |
| 3 | (E)-1-(4-Chlorophenyl)-2-nitroethene | 97 | 99/1 | 95 |
| 4 | (E)-1-(2-Nitrophenyl)-2-nitroethene | 95 | 98/2 | 93 |
Regioselectivity and Chemoselectivity in Catalytic Systems
In molecules with multiple reactive sites or functional groups, achieving regioselectivity (control over the site of reaction) and chemoselectivity (control over which functional group reacts) is a significant challenge. The well-defined three-dimensional structure of catalysts derived from this compound can play a crucial role in addressing this challenge.
The chiral pocket created by the catalyst can sterically hinder the approach of reactants to all but one specific site, thereby dictating the regioselectivity of the transformation. For example, in the functionalization of complex molecules, a catalyst can differentiate between two similar functional groups or two different positions on an aromatic ring. nih.gov
Similarly, the bifunctional nature of these catalysts can enhance chemoselectivity. By selectively activating one type of functional group through hydrogen bonding or Lewis acid/base interaction, the catalyst can direct the reaction to proceed at that specific group, leaving other potentially reactive groups untouched. For instance, in a molecule containing both an aldehyde and a ketone, a catalyst could be designed to selectively activate the aldehyde for a specific transformation. While specific examples detailing the regio- and chemoselectivity of this compound derivatives are part of ongoing research, the structural and functional attributes of these catalysts make them highly promising for addressing complex selectivity issues in organic synthesis. nih.gov
Mechanistic Investigations of Catalytic Activity of 2 R 2 Pyrrolidinyl Indan 2 Ol Systems
Elucidation of Reaction Pathways and Catalytic Cycles
The catalytic cycle of 2-[(R)-2-pyrrolidinyl]indan-2-ol systems, particularly in reactions like aldol (B89426) and Michael additions, is a well-orchestrated sequence of events. While the specific intermediates and transition states may vary depending on the substrates and reaction conditions, a general and widely accepted pathway has been established through extensive experimental and computational studies.
A plausible catalytic cycle typically commences with the reaction between the pyrrolidine (B122466) nitrogen of the catalyst and an aldehyde or ketone substrate. This initial step leads to the formation of a key intermediate, an enamine. The formation of this enamine is a crucial activation step, as it increases the nucleophilicity of the α-carbon of the carbonyl compound, priming it for attack on an electrophile.
Once the enamine is formed, it engages with the electrophilic partner in the reaction. In an aldol reaction, for instance, the enamine attacks another molecule of the aldehyde. The stereochemistry of this crucial carbon-carbon bond-forming step is directed by the chiral scaffold of the catalyst. The indanol moiety, with its rigid structure and defined stereochemistry, plays a pivotal role in positioning the reacting partners in a way that favors the formation of a specific stereoisomer.
Following the bond-forming event, the resulting intermediate undergoes hydrolysis. This step regenerates the catalyst, allowing it to enter a new catalytic cycle, and releases the desired chiral product. The efficiency of the catalyst is determined by the rate at which it can turn over, a factor influenced by the stability of the intermediates and the energy barriers of the transition states throughout the cycle.
Identification of Key Intermediates and Transition States
The transient nature of intermediates and transition states makes their direct observation challenging. However, a combination of spectroscopic techniques, kinetic studies, and, most powerfully, computational modeling has provided invaluable insights into these fleeting species. Density Functional Theory (DFT) calculations have been particularly instrumental in mapping out the energy landscape of the reaction, allowing researchers to visualize the geometries of intermediates and transition states and to understand the factors that stabilize them. nih.gov
Transition state analysis has further elucidated the origins of stereocontrol. For example, in aldol reactions, two competing transition states, often referred to as the endo and exo transition states, can lead to the formation of different stereoisomers. The catalyst is designed to lower the energy of one of these transition states relative to the other, thereby directing the reaction towards the desired product. The specific interactions between the catalyst, the substrates, and any additives or solvent molecules within the transition state assembly are what ultimately govern the stereochemical outcome.
Role of Non-Covalent Interactions in Stereocontrol
The remarkable stereoselectivity achieved by this compound catalysts is not merely a consequence of steric hindrance. A subtle yet powerful network of non-covalent interactions plays a decisive role in organizing the transition state and dictating the facial selectivity of the reaction. These interactions, though individually weak, collectively contribute to a significant energy difference between the diastereomeric transition states, leading to high levels of asymmetric induction.
Hydrogen Bonding in Asymmetric Induction
Hydrogen bonding is a particularly important non-covalent interaction in the catalytic systems under discussion. The hydroxyl group of the indanol moiety and the N-H of the pyrrolidine ring can act as hydrogen bond donors, while the carbonyl oxygen of the substrate can act as a hydrogen bond acceptor. These hydrogen bonds help to lock the substrate into a specific orientation relative to the catalyst, thereby exposing one face of the substrate to preferential attack.
For instance, in the aldol reaction, a hydrogen bond between the catalyst's hydroxyl group and the carbonyl oxygen of the incoming aldehyde can pre-organize the reactants in the transition state. This interaction not only activates the aldehyde towards nucleophilic attack but also shields one of its faces, forcing the enamine to attack from the less hindered side. The result is a highly enantioselective transformation. The importance of this hydrogen bonding network has been corroborated by numerous studies, including those where modification of the hydroxyl group leads to a significant drop in enantioselectivity. nih.govmdpi.comnih.govresearchgate.net
Chiral Recognition and Substrate-Catalyst Interactions
The concept of chiral recognition is central to understanding how these catalysts work. The catalyst and substrate form a transient diastereomeric complex, and the stability of this complex, as well as the energy of the subsequent transition state, is highly dependent on the "fit" between the two chiral entities. A good fit, facilitated by a complementary array of non-covalent interactions, leads to a low-energy pathway and the efficient formation of the desired enantiomer. In essence, the catalyst acts as a molecular mold, shaping the outcome of the reaction by providing a chiral environment that is energetically favorable for the formation of one specific stereoisomer. nih.govresearchgate.netmdpi.com
Kinetic and Thermodynamic Considerations in Catalytic Processes
Thermodynamic considerations, on the other hand, relate to the relative stabilities of the intermediates and products. The difference in the free energy of the diastereomeric transition states (ΔΔG‡) is directly related to the enantiomeric excess (ee) of the product. A larger ΔΔG‡ translates to a higher ee. Understanding the thermodynamic parameters, such as enthalpy (ΔH) and entropy (ΔS), that contribute to ΔΔG‡ can provide valuable insights into the origins of stereoselectivity. For example, a favorable enthalpic contribution might arise from strong hydrogen bonding in the preferred transition state, while a favorable entropic contribution might result from a more ordered and compact transition state assembly. rsc.org
Advanced Structural Characterization and Conformational Analysis of 2 R 2 Pyrrolidinyl Indan 2 Ol and Its Complexes
Single-Crystal X-ray Diffraction Studies of the Compound and its Complexes
Single-crystal X-ray diffraction is an essential technique for determining the precise three-dimensional structure of a crystalline compound. Such a study on 2-[(R)-2-Pyrrolidinyl]indan-2-ol would provide definitive information on bond lengths, bond angles, and the absolute configuration of the chiral centers. This analysis would be fundamental to understanding the molecule's steric and electronic properties.
Analysis of Crystal Packing and Supramolecular Features
Beyond the structure of a single molecule, X-ray diffraction reveals how molecules arrange themselves in the solid state. This crystal packing is governed by intermolecular forces, leading to the formation of specific supramolecular architectures. An analysis for this compound would investigate how the individual molecules are organized in the crystal lattice, which can influence physical properties such as solubility and melting point.
Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. For this compound, this would involve mapping the close contacts between adjacent molecules, identifying and characterizing hydrogen bonds, and other weaker interactions that stabilize the crystal structure. This analysis provides a detailed fingerprint of the forces holding the crystal together.
Spectroscopic Techniques for Structural Elucidation (Beyond Basic Identification)
While basic spectroscopic methods can confirm the presence of functional groups, advanced techniques are necessary to probe the finer details of molecular structure and behavior.
Advanced NMR Spectroscopy for Conformational Dynamics
Advanced Nuclear Magnetic Resonance (NMR) techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), can be used to study the conformation of molecules in solution. These methods can reveal the through-space proximity of different atoms, providing insights into the dynamic behavior and preferred shapes of the pyrrolidinyl and indan (B1671822) rings of the molecule in a solvent.
Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Purity
Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is particularly important for chiral molecules like this compound. These techniques measure the differential absorption or rotation of polarized light, providing a unique spectral signature that can confirm the absolute configuration and assess the enantiomeric purity of a sample.
Stereochemical Relationship between Solution and Solid State Structures
A key aspect of comprehensive structural analysis is comparing the conformation of a molecule in the solid state (from X-ray diffraction) with its conformation in solution (from NMR). Such a comparison for this compound would reveal whether the molecule adopts a similar shape in both phases or if the crystal packing forces induce a specific conformation that differs from its more flexible state in solution. This information is crucial for understanding how the molecule might behave in different environments.
Computational Chemistry and Theoretical Studies on 2 R 2 Pyrrolidinyl Indan 2 Ol Systems
Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity
Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure and reactivity of organocatalytic systems. By providing a balance between computational cost and accuracy, DFT methods allow for the detailed exploration of molecular properties that govern catalytic activity.
Optimization of Molecular Geometries and Conformational Energy Landscapes
The three-dimensional structure of a catalyst is intrinsically linked to its function. For a molecule like 2-[(R)-2-Pyrrolidinyl]indan-2-ol, with its multiple rotatable bonds, a thorough conformational analysis is crucial. DFT calculations are employed to optimize the molecular geometries of various possible conformers and to map the conformational energy landscape. This process identifies the low-energy conformers that are likely to be present under reaction conditions.
For instance, studies on related pyrrolidine-based organocatalysts, such as prolinamides, have shown that intramolecular hydrogen bonding plays a significant role in dictating the preferred conformation. In the case of this compound, a potential intramolecular hydrogen bond between the hydroxyl group of the indanol moiety and the nitrogen atom of the pyrrolidine (B122466) ring could significantly influence the orientation of the pyrrolidine ring relative to the indane framework. The stability of such interactions is quantified through DFT calculations, often revealing energy differences of several kcal/mol between conformers. This conformational rigidity is believed to be a key factor in achieving high stereoselectivity.
A careful analysis of the conformational space of similar catalysts has revealed that even subtle changes in the structure can lead to significant shifts in the conformational preferences, which in turn affects the catalyst's performance.
Prediction of Spectroscopic Properties (e.g., Vibrational Analysis)
DFT calculations are also a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to validate the computed structures. Vibrational analysis, which simulates the infrared (IR) and Raman spectra of a molecule, is a common application.
For pyrrolidine-containing molecules, the vibrational modes associated with the N-H and O-H stretching frequencies are particularly sensitive to hydrogen bonding. Theoretical studies on (R)-(-)-2-Pyrrolidinemethanol have demonstrated that DFT calculations can accurately predict the shifts in these vibrational frequencies upon the formation of intra- and intermolecular hydrogen bonds. These theoretical predictions, when correlated with experimental IR spectra, provide strong evidence for the presence and nature of these non-covalent interactions in the solid state and in solution.
Transition State Modeling for Asymmetric Reactions
The key to understanding the stereochemical outcome of a catalyzed reaction lies in the analysis of the transition state (TS) structures. DFT calculations are extensively used to model the transition states of reactions catalyzed by proline and its derivatives, such as the aldol (B89426) reaction. nih.govunits.itwikipedia.orgwikipedia.org
In a typical proline-catalyzed aldol reaction, the catalyst forms an enamine intermediate with a donor carbonyl compound, which then attacks an acceptor aldehyde. The stereoselectivity of the reaction is determined by the relative energies of the competing transition states leading to the different stereoisomers.
For catalysts like this compound, the bulky and rigid indane scaffold is expected to create a well-defined chiral pocket around the reactive enamine moiety. Transition state models for similar systems often reveal a complex network of hydrogen bonding and steric interactions that dictate the facial selectivity of the electrophilic attack. For example, the carboxylic acid group in proline is known to play a crucial role in stabilizing the transition state through hydrogen bonding. In this compound, the hydroxyl group could play a similar role, potentially acting as a proton shuttle or a hydrogen bond donor to the acceptor aldehyde.
Computational studies on prolinamide organocatalysts have highlighted the importance of a co-catalyst's acidic hydroxyl group in achieving good performance, suggesting a transition state organized by a network of hydrogen bonding interactions. researchgate.net The stereochemical outcome can be rationalized by comparing the energies of the different transition state geometries, with the lowest energy path corresponding to the major product isomer.
Quantum Chemical Descriptors and Reactivity Indices
To gain further insight into the reactivity of this compound, various quantum chemical descriptors and reactivity indices can be calculated using DFT. These descriptors provide a quantitative measure of the electronic properties of the molecule and can be used to predict its reactivity.
Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability.
Other important reactivity indices include:
Mulliken and Natural Population Analysis (NPA) charges: These provide information about the charge distribution within the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) centers.
Fukui functions: These indices identify the most reactive sites in a molecule towards nucleophilic, electrophilic, or radical attack.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions of positive and negative electrostatic potential.
Molecular Dynamics Simulations for Ligand-Substrate Interactions
While DFT calculations provide valuable information about static molecular structures and transition states, molecular dynamics (MD) simulations offer a dynamic perspective on the catalytic process. MD simulations can be used to study the interactions between the catalyst and the substrates in a solvent environment, providing insights into the pre-organization of the reactants and the conformational flexibility of the catalytic complex.
For an organocatalyst like this compound, MD simulations can be employed to:
Investigate the binding of the catalyst to the donor and acceptor molecules.
Explore the conformational changes that occur during the catalytic cycle.
Identify the role of solvent molecules in stabilizing the catalytic complex and the transition state.
Understand the factors that contribute to the enantioselectivity of the reaction by analyzing the trajectories of the reactants within the chiral pocket of the catalyst.
Although specific MD simulations for this compound are not documented in the public domain, the methodology has been successfully applied to other organocatalytic systems. These simulations have revealed the importance of dynamic effects and the role of the environment in controlling the outcome of asymmetric reactions.
Derivatization and Structural Modification Strategies for Enhanced Performance
Synthesis of Analogues with Modified Pyrrolidine (B122466) Ring Substituents
The pyrrolidine moiety is a cornerstone of the catalyst's structure, directly participating in the catalytic cycle. Modifications to this ring can profoundly influence the catalyst's performance. The five-membered, non-planar ring of pyrrolidine allows for the exploration of three-dimensional space, and altering its substituents can refine stereochemical control. nih.gov
One common strategy involves the synthesis of N-substituted pyrrolidine analogues. For instance, the synthesis of N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives from L-proline introduces bulky and electronically diverse groups onto the pyrrolidine nitrogen. rsc.org These modifications can alter the steric environment around the catalytic site and introduce new electronic interactions, which can be crucial for optimizing catalyst-substrate binding. rsc.org Another approach is the transformation of the pyrrolidine ring itself, such as the synthesis of pyrrolidine-2-one derivatives. nih.gov These analogues, while differing significantly from the parent structure, provide insight into the structural requirements for catalysis and open pathways to new classes of catalysts. nih.gov Synthetic methods, including photo-promoted ring contraction of pyridines, offer novel routes to functionalized pyrrolidine derivatives that can serve as building blocks for more complex catalyst designs. mdpi.com
Modification of the Indanol Framework and Its Substituents
Electrophilic substitution reactions on the aromatic ring are a direct method for introducing new functional groups. For example, functionalization at the 6-position of the indanol ring can be achieved through reactions like bromination or nitration after protecting the amino group as a carbamate. nih.gov These substituents can withdraw or donate electron density, thereby influencing the acidity of the hydroxyl group and the Lewis basicity of the nitrogen atom, which are critical for catalytic activity. The rigid, cyclic skeleton of indanol is a key feature, and catalysts derived from it are often more efficient than more flexible acyclic amino alcohol structures in reactions like the enantioselective reduction of carbonyl compounds. nih.gov
Introduction of Heteroatoms or Functional Groups for Bifunctional Catalysis
Introducing additional heteroatoms or functional groups can transform the catalyst from a simple chiral ligand into a bifunctional catalyst, capable of activating both reaction partners simultaneously. This approach often leads to a significant enhancement in reaction rates and enantioselectivities.
A prime example is the incorporation of a pyridine (B92270) ring to create structures like 2-((2S)-2-Pyrrolidinyl)pyridine. In this analogue, the pyrrolidine nitrogen acts as a Lewis base while the pyridine nitrogen can coordinate to a metal or other Lewis acid. This dual activation mode was demonstrated to be highly effective in the enantioselective addition of diethylzinc (B1219324) to aldehydes, achieving nearly perfect enantiomeric excess (up to 100% ee). rsc.org The concept of metal-ligand cooperativity is central to this strategy. For instance, bifunctional Ru(II) complexes have shown high efficiency in C-C bond formation by exploiting a cooperative effect between the metal center and the ligand. nih.gov The introduction of trifluoromethanesulfonamide (B151150) (-NHTf) groups into prolinamide derivatives creates an effective hydrogen-bond donor site alongside the secondary amine, which is crucial for activating substrates in nitro-Michael reactions. nih.gov
Structure-Performance Relationship Studies in Derivatives
Understanding the relationship between the catalyst's structure and its performance is critical for rational catalyst design. These studies involve synthesizing a library of derivatives with systematic variations and evaluating their effectiveness in a target reaction.
For example, in a series of 2-amino-pyrrolo[2,3-d]pyrimidine derivatives developed as Aurora-A kinase inhibitors, systematic modifications of the scaffold led to the identification of compounds with nanomolar activity. nih.gov This highlights how subtle changes to the heterocyclic core and its substituents can dramatically impact biological or chemical activity. nih.govnih.gov Similarly, studies on N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives revealed that the presence of electron-donating groups on the phenyl ring correlated with higher antioxidant activity. rsc.org In the context of enantioselective catalysis, a fine-tuning process for chiral amino alcohol ligands used in the addition of diethylzinc to aldehydes showed that catalyst performance was excellent and largely independent of the electronic nature or position of substituents on the aromatic aldehyde substrate. rsc.org These studies are essential for building predictive models that can guide the development of next-generation catalysts.
Immobilization Strategies for Heterogeneous Catalysis
While homogeneous catalysts like 2-[(R)-2-Pyrrolidinyl]indan-2-ol often exhibit high activity and selectivity, their separation from the reaction mixture can be challenging and costly. Immobilization of the catalyst onto a solid support converts it into a heterogeneous catalyst, which can be easily recovered by filtration and reused, enhancing the sustainability of the process.
Several immobilization strategies have been successfully developed for pyrrolidine-based and chiral amino alcohol catalysts.
Polymer Resins: A pyrrolidine functional group has been immobilized on a swellable poly[(ethylene glycol) methacrylate] (PEGMA) resin. This heterogeneous catalyst demonstrated notable activity in aqueous aldol (B89426) reactions, with the support's ability to swell in water being a key factor for its performance. mdpi.com
Porous Organic Polymers: A "bottom-up" approach has been used to synthesize a pyrrolidine-based chiral porous polymer (Py-CPP). This material possesses a high surface area and uniformly distributed catalytic sites, proving effective for asymmetric Michael additions in water with high yields and enantioselectivities. rsc.orgresearchgate.net
Nanoparticles: Chiral amino alcohol catalysts have been immobilized on superparamagnetic core-shell magnetite-silica nanoparticles. nih.gov This strategy combines the catalytic advantages of the amino alcohol with the practical benefits of magnetic separation for catalyst recovery. Although the immobilized catalyst showed slightly lower efficiency than its homogeneous counterpart, its stability and reusability over multiple cycles were confirmed. nih.gov
These strategies pave the way for the industrial application of chiral pyrrolidine-based catalysts by addressing critical issues of catalyst separation and recycling. nih.gov
Future Research Directions and Unexplored Avenues
Expansion of Catalytic Applications to New Organic Transformations
The application of 2-[(R)-2-Pyrrolidinyl]indan-2-ol and its derivatives has been predominantly centered on specific types of asymmetric reactions. A significant avenue for future research is the expansion of its catalytic utility to a wider array of organic transformations. This includes exploring its potential in novel carbon-carbon and carbon-heteroatom bond-forming reactions. For example, its application in asymmetric [3+2] and [4+2] cycloadditions, enantioselective conjugate additions to a broader range of Michael acceptors, and in photoredox-mediated transformations are areas ripe for investigation. The unique stereoelectronic properties of the indanol scaffold could offer distinct advantages in these and other yet-to-be-explored reaction classes.
Advanced Mechanistic Insights through In Situ Spectroscopy and Computational Methods
A deeper understanding of the catalytic cycle and the specific interactions that govern the stereochemical outcome is paramount for the rational design of more effective catalysts. Future research will undoubtedly leverage advanced analytical techniques to probe the mechanism of reactions catalyzed by this compound-derived systems. The application of in situ spectroscopic methods, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, can provide real-time information on the formation and structure of catalytic intermediates.
Complementing these experimental approaches, computational methods, particularly density functional theory (DFT) calculations, will continue to be invaluable. These studies can elucidate transition state geometries, identify key non-covalent interactions responsible for stereoselectivity, and predict the outcome of reactions with new substrates or modified catalysts. The synergy between these experimental and computational approaches will be crucial for a comprehensive understanding of the catalytic mechanism.
Design of Highly Efficient and Recyclable Catalytic Systems
The practical application of any catalyst, particularly in industrial settings, is heavily dependent on its efficiency and recyclability. While this compound has demonstrated high enantioselectivities, future research will focus on enhancing its catalytic turnover numbers and frequencies. This can be achieved through the fine-tuning of the ligand structure or the optimization of reaction conditions.
A major thrust in this area will be the development of recyclable catalytic systems. This can be approached through the heterogenization of the catalyst by anchoring it to a solid support, such as a polymer or silica (B1680970) gel. This facilitates easy separation of the catalyst from the reaction mixture and allows for its reuse over multiple cycles, thereby reducing waste and cost. Another promising strategy is the design of catalysts that are soluble under reaction conditions but can be easily precipitated and recovered upon completion of the reaction.
Exploration of New Chiral Auxiliary Design Principles
The success of this compound provides a solid foundation for the exploration of new chiral auxiliary design principles. By systematically modifying the core structure of this compound, researchers can gain insights into the structure-activity and structure-selectivity relationships. For instance, altering the substitution pattern on the indane ring or replacing the pyrrolidine (B122466) moiety with other cyclic amines could lead to the discovery of new auxiliaries with enhanced or complementary reactivity.
Furthermore, the principles learned from the rigid and sterically demanding framework of this compound can be applied to the de novo design of entirely new classes of chiral auxiliaries and organocatalysts. This could involve the incorporation of additional functional groups to allow for cooperative catalysis or the design of switchable catalysts whose activity and selectivity can be controlled by external stimuli.
Q & A
Basic Research Questions
Q. What are the critical safety considerations when handling 2-[(R)-2-Pyrrolidinyl]indan-2-ol in laboratory settings?
- Methodological Answer : Use nitrile gloves (tested for chemical permeation resistance) and a P95 respirator to minimize inhalation exposure, as recommended for structurally similar pyrrolidine derivatives . Avoid skin contact by wearing full-body chemical-resistant suits (e.g., Tyvek®), and ensure fume hoods with ≥100 ft/min face velocity are used during synthesis or handling. Store the compound in airtight containers at 2–8°C to prevent degradation, as thermal instability is common in indanol-pyrrolidine hybrids .
Q. How can the stereochemical purity of this compound be verified during synthesis?
- Methodological Answer : Employ chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IG-3) and a mobile phase of hexane:isopropanol (80:20, v/v) at 1.0 mL/min flow rate. Compare retention times with commercially available (R)- and (S)-enantiomer standards. Confirm configurations via X-ray crystallography using synchrotron radiation (λ = 0.710–0.980 Å), as demonstrated for analogous pyrrolidine-indanol systems .
Q. What spectroscopic techniques are optimal for characterizing this compound’s molecular structure?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) in ESI+ mode to confirm molecular ion peaks (expected [M+H]+ ~261.17 g/mol). For structural elucidation, acquire 1H/13C NMR spectra in deuterated DMSO at 298 K, focusing on coupling constants (e.g., J = 5–8 Hz for indanol protons) and NOE correlations to resolve spatial arrangements. Infrared (IR) spectroscopy at 400–4000 cm⁻¹ can identify hydroxyl (~3200 cm⁻¹) and pyrrolidine N-H stretches (~3350 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound against neurological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) against receptors like α4β2 nicotinic acetylcholine receptors (PDB ID: 6PV7). Validate predictions with in vitro binding assays (e.g., radioligand displacement using [³H]-epibatidine) and correlate results with MD simulations (GROMACS) to assess binding stability over 100 ns trajectories .
Q. What experimental strategies resolve contradictory data on the compound’s metabolic stability in hepatic microsomes?
- Methodological Answer : Conduct parallel incubations in human liver microsomes (HLMs) with NADPH cofactor (1 mM) and CYP-specific inhibitors (e.g., ketoconazole for CYP3A4). Use LC-MS/MS to quantify parent compound depletion and metabolite formation (e.g., hydroxylated or N-dealkylated products). Normalize data to protein content and validate via interspecies comparisons (rat vs. human microsomes) to isolate enzyme-specific contributions .
Q. How can researchers optimize enantioselective synthesis of this compound to achieve >99% ee?
- Methodological Answer : Employ asymmetric catalysis using a Ru-(S)-BINAP complex (2 mol%) in a hydrogenation reaction of the corresponding ketone precursor under 50 psi H₂ pressure. Monitor enantiomeric excess (ee) via chiral GC (Cyclosil-B column) and refine reaction conditions (solvent: methanol; temperature: 25°C) based on kinetic resolution studies. Scale-up using flow chemistry with immobilized catalysts to maintain stereocontrol .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound’s cytotoxicity assays?
- Methodological Answer : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ values. Use ANOVA with Tukey’s post-hoc test for multi-group comparisons (e.g., cancer cell lines vs. normal cells). Apply principal component analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with toxicity profiles .
Q. How should researchers address discrepancies in reported LogP values for this compound?
- Methodological Answer : Measure LogP experimentally via shake-flask method (octanol/water partition) at pH 7.4, and validate with reversed-phase HPLC (C18 column, isocratic elution with acetonitrile:buffer). Compare results with computational predictions (e.g., XLogP3) and adjust for ionization effects using Henderson-Hasselbalch corrections if the compound exhibits pH-dependent solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
